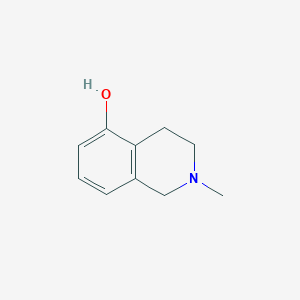

2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol

描述

属性

IUPAC Name |

2-methyl-3,4-dihydro-1H-isoquinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-11-6-5-9-8(7-11)3-2-4-10(9)12/h2-4,12H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGGLUVRQLFWGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Design and Substrate Selection

The synthesis of 2-methyl-1,2,3,4-tetrahydroisoquinolin-5-ol via reductive amination begins with ortho-brominated aromatic aldehydes and primary aromatic amines. For example, 2-bromobenzaldehyde and aniline undergo condensation under reductive conditions to form N-aryl 2-bromobenzylamines. This step leverages triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA) in dichloromethane (DCM), achieving a 30–41% yield over two steps.

Suzuki-Miyaura Cross-Coupling

The intermediate 2-bromobenzylamine is subjected to Suzuki coupling with (E)-2-ethoxyvinylboronic acid pinacol ester. Using Pd(PPh₃)₄ (10 mol%) and cesium carbonate in 1,4-dioxane/water (3:1), the reaction proceeds at 75°C for 19 hours, yielding the ortho-ethoxyvinyl benzylamine precursor. This step achieves a 50% isolated yield, with purity confirmed via thin-layer chromatography (TLC).

Cyclization via Reductive Amination

The final cyclization employs Et₃SiH (2.5 equiv) and TFA (13 equiv) in DCM at room temperature. Intramolecular reductive amination forms the tetrahydroisoquinoline core, yielding 41% of the target compound in one step. Electron-withdrawing substituents on the aromatic ring enhance cyclization efficiency, though steric hindrance may reduce yields.

Table 1: Optimization of Cyclization Conditions

| Entry | Et₃SiH (equiv) | TFA (equiv) | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 10 | 10 | 0°C | 3.5 | 30 |

| 3 | 2.5 | 13 | RT | 2.5 | 41 |

Pictet-Spengler Cyclization Approach

Bis-Alkylation of 2-(3-Methoxyphenyl)acetonitrile

A alternative route involves bis-alkylation of 2-(3-methoxyphenyl)acetonitrile with alkyl halides. The nitrile group is subsequently reduced to a primary amine using lithium aluminum hydride (LiAlH₄). This step generates a secondary amine intermediate, critical for the subsequent cyclization.

Acid-Mediated Cyclization

The Pictet-Spengler reaction is initiated by treating the amine with formaldehyde or substituted aldehydes in acidic conditions (e.g., HCl/EtOH). Cyclization proceeds via iminium ion formation, yielding 4,4-disubstituted tetrahydroisoquinolines. Hydrolysis of the methoxy group with HBr/AcOH furnishes the 5-hydroxy derivative, though yields for this specific derivative remain unreported in the literature.

Comparative Analysis of Synthetic Routes

Yield and Scalability

The reductive amination/Suzuki method offers moderate yields (41–50%) but requires expensive Pd catalysts and stringent anhydrous conditions. In contrast, the Pictet-Spengler approach is more scalable but lacks regioselectivity unless ortho-substituted aldehydes are used.

Functional Group Tolerance

Electron-deficient aryl amines enhance cyclization efficiency in Method 1, whereas Method 2 tolerates bulky alkyl groups at the C4 position. Both strategies avoid regioisomer formation due to predefined substitution patterns.

Industrial-Scale Production Considerations

化学反应分析

Types of Reactions: 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated isoquinoline compounds .

科学研究应用

Medicinal Chemistry Applications

Therapeutic Potential

THIQ derivatives have been extensively studied for their pharmacological properties. They exhibit a wide range of biological activities, including:

- Antimicrobial Activity : THIQ compounds have shown effectiveness against various bacterial strains. For instance, specific derivatives were tested against Staphylococcus epidermidis and Klebsiella pneumonia, demonstrating significant antibacterial properties at low concentrations .

- Neuroprotective Effects : Research indicates that THIQ compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The structural modifications of THIQ can enhance its ability to penetrate the blood-brain barrier .

- Anti-inflammatory and Analgesic Properties : Some studies have highlighted the anti-inflammatory effects of THIQ derivatives, making them candidates for pain management therapies .

Table 1: Biological Activities of THIQ Derivatives

Coordination Chemistry Applications

Metal Complexes

THIQ can form coordination complexes with various metal ions (e.g., Cu²⁺, Co²⁺). These complexes exhibit unique properties that are useful in catalysis and material science. For instance:

- Catalytic Activity : Some metal complexes of THIQ derivatives have been investigated for their catalytic properties in organic transformations. The coordination of metals enhances the reactivity of the THIQ scaffold, making it a valuable component in synthetic chemistry .

Table 2: Coordination Compounds Based on THIQ

Materials Science Applications

Functional Materials

THIQ derivatives are being explored for their potential in advanced materials:

- Electrochemical Applications : Due to their conductive properties when doped with metals or used as part of composite materials, THIQ compounds can be utilized in battery technology and supercapacitors .

- Biocompatible Materials : The biocompatibility of certain THIQ derivatives makes them suitable for use in biomedical devices and drug delivery systems .

Table 3: Material Applications of THIQ Derivatives

| Application Type | Material Form | Potential Use | Reference |

|---|---|---|---|

| Electrochemical | Doped polymers | Batteries and supercapacitors | |

| Biocompatible | Composite hydrogels | Drug delivery systems |

Case Studies

- Antibacterial Efficacy Study : A study conducted on a series of THIQ derivatives demonstrated that modifications at specific positions on the isoquinoline ring significantly enhanced antibacterial activity against multi-drug resistant strains. This study underscores the importance of structure-activity relationships (SAR) in drug design .

- Neuroprotective Mechanisms : Research into the neuroprotective effects of certain THIQ compounds revealed mechanisms involving antioxidant activity and inhibition of neuroinflammatory pathways. These findings support further development for therapeutic applications in neurodegenerative diseases .

作用机制

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems in the brain, which may contribute to its neuroprotective properties. The exact molecular targets and pathways are still under investigation, but it is thought to influence dopamine and serotonin receptors .

相似化合物的比较

Chemical Identity :

- IUPAC Name: 2-Methyl-3,4-dihydro-1H-isoquinolin-5-ol

- Molecular Formula: C₁₀H₁₃NO

- Molecular Weight : 163.22 g/mol

- CAS Number : 14097-42-8

- SMILES : CN1CCC2=C(C1)C=CC=C2O

- Key Synonyms: 1,2,3,4-Tetrahydro-2-methyl-5-isoquinolinol; 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol .

Physicochemical Properties :

- Purity levels range from 97% to >98% in commercial supplies, as noted in synthetic catalogs .

Comparative Analysis with Structural Analogues

Table 1: Structural and Functional Group Comparisons

Substituent Position and Functional Group Impact

- Hydroxyl vs. Amine/Nitro Groups: The -OH group at C5 in the target compound contrasts with the -NO₂ (nitro) in 14097-36-0 and -NH₂ (amine) in 115955-90-3. These substitutions significantly alter polarity, solubility, and biological activity. Nitro groups enhance electrophilicity, while amines increase basicity .

- Positional Isomerism : 5-Methyl-...-6-ol (2517811-59-3) demonstrates that shifting substituents (e.g., -OH from C5 to C6) reduces structural similarity (score: 0.87 vs. 0.91 in CAS 14446-24-3) .

Backbone Variations: Isoquinoline vs. Quinoline

- Core Structure: The tetrahydroisoquinoline scaffold differs from tetrahydroquinoline (e.g., 91-61-2) in nitrogen position (C2 vs. C1). This affects π-electron distribution and binding affinity in receptor interactions .

生物活性

2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol (THIQ) is a compound belonging to the isoquinoline family, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Molecular Formula : CHNO

Molecular Weight : 163.22 g/mol

IUPAC Name : 2-methyl-3,4-dihydro-1H-isoquinolin-5-ol

CAS Number : 14097-42-8

Biological Activities

Research indicates that this compound exhibits various biological activities that are of interest in pharmacological research. The compound has been studied for its potential neuroprotective effects and may influence neurotransmitter systems, particularly dopamine receptors. Below are key areas of biological activity:

Neuroprotective Effects

Studies suggest that THIQ analogs can protect against neurodegenerative diseases such as Parkinson's disease. The compound's interaction with dopamine receptors may modulate dopaminergic signaling pathways, offering potential therapeutic benefits in managing symptoms associated with dopamine dysregulation .

Antioxidant Properties

The compound has shown promising antioxidant properties, which contribute to cellular protection against oxidative stress. This activity is crucial in preventing cellular damage in various neurodegenerative conditions.

Antimicrobial Activity

THIQ derivatives have demonstrated antimicrobial properties against various pathogens. The structural characteristics of THIQ allow it to interact with microbial targets effectively .

The mechanism through which this compound exerts its biological effects involves several biochemical pathways:

- Dopamine Receptor Modulation : The compound interacts with dopamine receptors, influencing neurotransmitter release and uptake.

- Antioxidant Pathways : It enhances the cellular antioxidant defense mechanisms by upregulating endogenous antioxidant enzymes.

- Inhibition of Pathogen Growth : The compound disrupts microbial cell membranes or inhibits essential metabolic pathways in pathogens .

Case Studies

Several studies have evaluated the biological activity of this compound:

- Neuroprotection in Animal Models : A study demonstrated that administration of THIQ in rodent models of Parkinson's disease resulted in reduced dopaminergic neuron loss and improved motor function .

- Antioxidant Efficacy Assessment : In vitro assays showed that THIQ significantly reduced reactive oxygen species (ROS) levels in neuronal cell cultures exposed to oxidative stressors.

- Antimicrobial Testing : A series of tests indicated that THIQ exhibited inhibitory effects against several bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Data Table: Comparative Biological Activities

常见问题

Q. What are the key spectroscopic techniques for characterizing 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol, and how should spectral data be interpreted?

Characterization requires a combination of NMR (¹H and ¹³C) , FT-IR , and mass spectrometry . For NMR, focus on distinguishing aromatic protons (δ 6.5–7.5 ppm) and hydroxyl groups (broad singlet near δ 5.0 ppm). IR can confirm the phenolic -OH stretch (~3200–3500 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₀H₁₃NO, 163.22 g/mol) . Cross-referencing with analogs (e.g., tetrahydroisoquinoline derivatives in ) ensures accurate peak assignments.

Q. What synthetic routes are commonly used to prepare this compound?

Synthesis often involves Pictet-Spengler cyclization or Bischler-Napieralski reactions . For example, reacting dopamine analogs with aldehydes under acidic conditions can yield tetrahydroisoquinoline scaffolds. Post-synthetic modifications (e.g., methylation at the 2-position) require controlled reducing agents like NaBH₄. Purity is verified via HPLC (C18 column, methanol/water mobile phase) .

Q. How do solubility and stability of this compound influence experimental design?

The compound’s phenolic -OH group enhances solubility in polar solvents (e.g., methanol, DMSO) but may oxidize under prolonged light exposure. Stability studies should include accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring. Use amber vials and inert atmospheres (N₂) for storage .

Q. What are the primary safety considerations when handling this compound?

Hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) necessitate PPE (gloves, goggles) and fume hood use. First-aid measures include rinsing eyes with water (15+ minutes) and consulting a physician for ingestion .

Q. How can researchers validate the purity of this compound?

Employ HPLC-UV (λ = 254 nm) with >95% purity thresholds. Complementary techniques like TLC (silica gel, ethyl acetate/hexane) and melting point analysis (if crystalline) are advised. Cross-check against PubChem CID 13422906 for spectral benchmarks .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives?

A 2³ factorial design can test variables: temperature (25–80°C), catalyst concentration (0.1–1.0 eq), and reaction time (12–48 hrs). Response surface methodology (RSM) identifies optimal yields while minimizing side products. For example, higher temperatures may accelerate cyclization but increase decomposition risks .

Q. What methodologies resolve contradictions in reported biological activities of tetrahydroisoquinoline analogs?

Address discrepancies via dose-response studies (IC₅₀ comparisons) and target specificity assays (e.g., kinase profiling). Meta-analysis of prior data ( ) should account for variables like cell line heterogeneity or assay protocols (e.g., fluorescence vs. radiometric methods) .

Q. How can computational models predict the pharmacokinetic properties of this compound?

Use molecular docking (AutoDock Vina) to assess binding to cytochrome P450 enzymes and ADMET predictors (SwissADME) for bioavailability. Validate in vitro with hepatic microsome stability assays .

Q. What strategies enhance the selectivity of this compound in receptor-binding studies?

Incorporate isotopic labeling (³H or ¹⁴C) for competitive binding assays. Pair with site-directed mutagenesis of receptor active sites to identify critical interactions. Cross-reference with structurally similar antagonists () .

Q. How should researchers integrate this compound into a theoretical framework for neuropharmacology studies?

Align with theories like dopamine receptor modulation or MAO inhibition . Design experiments comparing its efficacy to known ligands (e.g., isoquinoline alkaloids) using electrophysiology or microdialysis. Theoretical grounding ensures hypothesis-driven mechanistic studies ( ) .

Methodological Notes

- Data Analysis : Use ANOVA for multi-group comparisons and principal component analysis (PCA) for multivariate datasets.

- Instrumentation : Reference CRDC classifications (e.g., RDF2050108 for process simulation) for industrial-scale reproducibility .

- Ethical Compliance : Follow institutional guidelines for in vivo studies, emphasizing 3R principles (Replacement, Reduction, Refinement).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。